molecular formula C6H7N4NaO2 B2482814 Sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate CAS No. 2108456-82-0

Sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Cat. No.: B2482814
CAS No.: 2108456-82-0
M. Wt: 190.138
InChI Key: STOGNKRLODVMSM-UHFFFAOYSA-M
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Description

Sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a useful research compound. Its molecular formula is C6H7N4NaO2 and its molecular weight is 190.138. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is involved in various synthesis processes. For example, it is used in the synthesis of indolizines, triazolo[4,3-a]pyridines, benzimidazo[1,2-d]oxadiazoles, and pyrazolo[1,5-c]triazoles via reactions with nitrogen and sulfur ylides (Dawood, 2004). Additionally, it is utilized in a novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a] pyrazines, which involves intramolecular condensation reactions (Lee, Kim, Um, Park, 1989).

  • Reduction Studies : Studies on the borohydride reduction of pyridazine compounds, including this compound, have been conducted. This research proposes mechanisms for these reductions and examines the impact of various substituents (Kadaba, Stanovnik, Tišler, 1976).

  • Preclinical Characterization : In medicinal chemistry, this compound derivatives have been characterized for their role as brain penetrant P2X7 antagonists, demonstrating potential applications in drug development (Letavic et al., 2017).

  • Synthesis of Piperazines : The compound also facilitates the synthesis of orthogonally protected piperazines, which can be used to prepare various 2-substituted piperazines. This application is significant due to the wide use of piperazines in pharmaceuticals (Clark, Elbaum, 2007).

  • Anti-Cancer Studies : Synthesis of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, using sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride, has shown promising results in anti-cancer studies. This includes evaluating their antiproliferative action against human colon cancer cell lines (Raveesha, Kumar, Prasad, 2020).

  • Inhibitory Activity : The compound is also used in synthesizing 1,2,4-triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. These derivatives are important for developing treatments for conditions like hypertension (Bradbury, Rivett, 1991).

  • Regioselective Synthesis : A regioselective synthesis approach using α-amino acid derivatives to produce new chiral 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines highlights the compound's utility in creating novel chiral structures (Mohapatra, Maity, Gonnade, Chorghade, Gurjar, 2007).

Future Directions

The future directions for this compound involve its potential for further synthetic application for medicinally oriented synthesis . The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which is a building block in medicinal chemistry . The potential of these compounds for further synthetic application was shown .

Mechanism of Action

Target of Action

It’s known that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .

Mode of Action

It’s known that the compound is used in the preparation of sitagliptin phosphate , which is a dipeptidyl peptidase-4 inhibitor . This suggests that the compound may interact with its targets in a similar manner, inhibiting the action of specific enzymes.

Biochemical Pathways

Given its use in the preparation of sitagliptin phosphate , it may be involved in the regulation of glucose metabolism, similar to other dipeptidyl peptidase-4 inhibitors.

Result of Action

It’s known that the compound is used in the preparation of sitagliptin phosphate , an oral hypoglycaemic agent . This suggests that the compound may have similar effects, such as reducing blood glucose levels.

Properties

IUPAC Name

sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.Na/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h7H,1-3H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOGNKRLODVMSM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(=O)[O-])CN1.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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